molecular formula C7H14Cl2N4O B2747100 (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride CAS No. 2418596-15-1

(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride

Cat. No.: B2747100
CAS No.: 2418596-15-1
M. Wt: 241.12
InChI Key: NAJAUJBYONWTTJ-XRIGFGBMSA-N
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Description

(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide dihydrochloride is a chiral small-molecule compound featuring a pyrazole moiety linked to a propanamide backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmaceutical research.

Properties

IUPAC Name

(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJAUJBYONWTTJ-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide
  • Molecular Formula : C₆H₈Cl₂N₄O
  • Molecular Weight : 195.06 g/mol

Biological Activity Overview

The biological activity of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride has been investigated across various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

  • Mechanism of Action : The compound appears to reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in experimental models .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride indicate that it may modulate glutamatergic signaling pathways.

  • Receptor Interaction : The compound has been identified as a positive allosteric modulator of NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This modulation could potentially provide therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated a dose-dependent inhibition, supporting its potential use as an antibacterial agent in clinical settings .
  • Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment .
  • Neuroprotection in Animal Models : Research involving models of neurodegeneration showed that the compound could improve cognitive function and reduce neuronal loss, indicating its potential application in treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of various pyrazole-based compounds that were tested against human cancer cell lines. Results suggested that these compounds could induce apoptosis and inhibit tumor growth, making them potential candidates for anticancer drug development .

Pharmacological Applications

Neuroprotective Effects
There is emerging evidence that pyrazole derivatives possess neuroprotective properties. Studies have suggested that (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies
The ability of (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide to act as an enzyme inhibitor has been explored in several studies. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help identify potential therapeutic targets and optimize the structure for enhanced activity .

Data Tables and Case Studies

Application Area Findings References
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Enzyme InhibitionInhibits key enzymes in metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s core structure comprises a 2-aminopropanamide backbone substituted at the amide nitrogen with a pyrazol-4-ylmethyl group. Key structural analogs include:

Compound Name Structural Features Key Differences References
Puromycin dihydrochloride Purine ring, methoxyphenyl group, propanamide backbone Larger molecular size (544.43 g/mol) with antibiotic activity
(S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride Imidazole ring, ester group Replaces pyrazole with imidazole; esterification alters reactivity
(2S)-2,5-Diaminopentanamide dihydrochloride Extended carbon chain (5 carbons), dual amino groups Longer aliphatic chain may affect solubility and membrane permeability
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride Piperidine-substituted pyrazole Additional heterocyclic ring (piperidine) enhances lipophilicity

Physicochemical Properties

However, inferences can be drawn from analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Notes References
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide dihydrochloride ~C₇H₁₄Cl₂N₄O (estimated) ~245 (calculated) Data not explicitly reported; pyrazole contributes to π-π stacking
Puromycin dihydrochloride C₂₂H₂₉N₇O₅·2HCl 544.43 High molecular weight due to purine and methoxyphenyl groups
(S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride C₈H₁₅Cl₂N₃O₂ 256.13 Ester group reduces polarity compared to amides

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